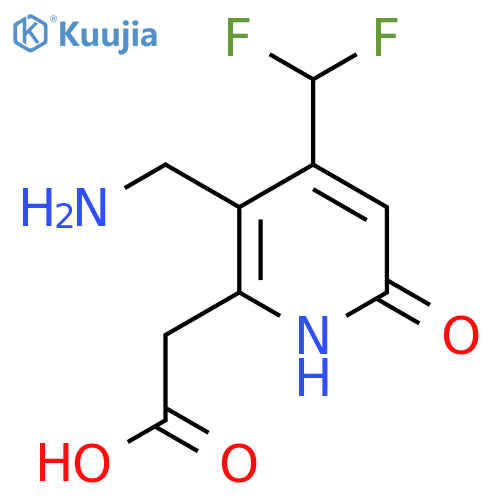Cas no 1807139-47-4 (3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid)

1807139-47-4 structure
商品名:3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid
CAS番号:1807139-47-4
MF:C9H10F2N2O3
メガワット:232.184109210968
CID:4889093
3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid
-
- インチ: 1S/C9H10F2N2O3/c10-9(11)4-1-7(14)13-6(2-8(15)16)5(4)3-12/h1,9H,2-3,12H2,(H,13,14)(H,15,16)
- InChIKey: APIRQADTFYPKJM-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(NC(CC(=O)O)=C1CN)=O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 388
- 疎水性パラメータ計算基準値(XlogP): -4
- トポロジー分子極性表面積: 92.4
3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027767-250mg |
3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid |
1807139-47-4 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029027767-1g |
3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid |
1807139-47-4 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029027767-500mg |
3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid |
1807139-47-4 | 95% | 500mg |
$1,819.80 | 2022-03-31 |
3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
1807139-47-4 (3-(Aminomethyl)-4-(difluoromethyl)-6-hydroxypyridine-2-acetic acid) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
